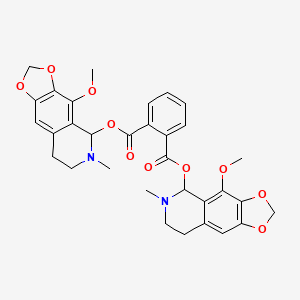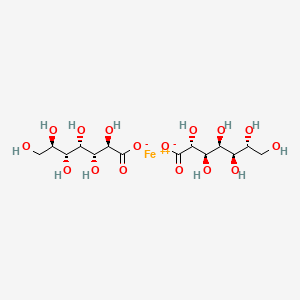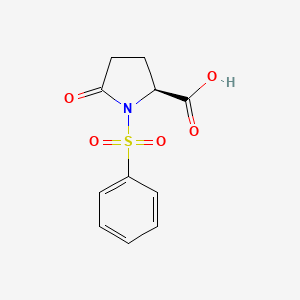
5-Oxo-1-(phenylsulphonyl)-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-1-(phenylsulphonyl)-L-proline: is a heterocyclic compound that belongs to the class of pyrrolidinones It is characterized by the presence of a phenylsulphonyl group attached to the nitrogen atom of the pyrrolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1-(phenylsulphonyl)-L-proline typically involves the condensation of 4-aminobenzenesulfonamides with itaconic acid under solvent-free conditions at temperatures ranging from 140°C to 165°C . This method is efficient and yields the desired product with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Oxo-1-(phenylsulphonyl)-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfoxide or sulfide.
Substitution: The phenylsulphonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and may be carried out under mild to moderate temperatures.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide or sulfide derivatives.
Substitution: Various substituted pyrrolidinone derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Oxo-1-(phenylsulphonyl)-L-proline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: The compound’s derivatives are explored for their potential use in treating various diseases, including bacterial infections and cancer. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Oxo-1-(phenylsulphonyl)-L-proline involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
- 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid
- 5-Oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid
- 1-[4-(aminosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acids
Comparison: 5-Oxo-1-(phenylsulphonyl)-L-proline is unique due to the presence of the phenylsulphonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it more suitable for certain applications in medicinal chemistry and material science. The phenylsulphonyl group also contributes to its potential antimicrobial and anticancer activities, distinguishing it from other pyrrolidinone derivatives.
Eigenschaften
CAS-Nummer |
46857-11-8 |
|---|---|
Molekularformel |
C11H11NO5S |
Molekulargewicht |
269.28 g/mol |
IUPAC-Name |
(2S)-1-(benzenesulfonyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO5S/c13-10-7-6-9(11(14)15)12(10)18(16,17)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)/t9-/m0/s1 |
InChI-Schlüssel |
ZVZRSYRJNCFXSL-VIFPVBQESA-N |
Isomerische SMILES |
C1CC(=O)N([C@@H]1C(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1CC(=O)N(C1C(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



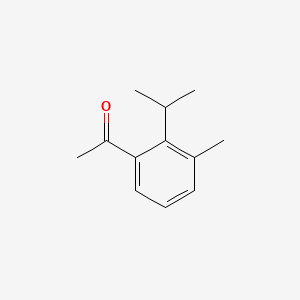
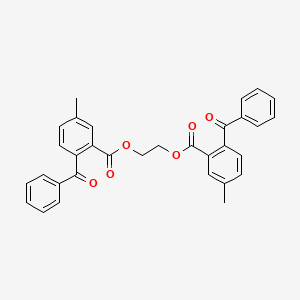
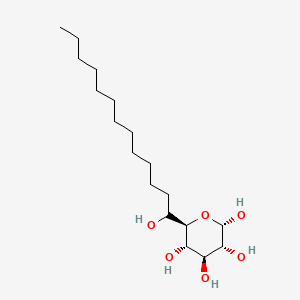
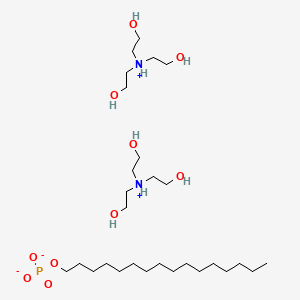


![(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione](/img/structure/B12662398.png)



